Cas no 956229-86-0 (methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate structure
956229-86-0 structure
Product Name:methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
CAS-Nr.:956229-86-0
MF:C15H21BO4
MW:276.135844945908
MDL:MFCD12913983
CID:856919
PubChem ID:46739825
Update Time:2024-10-25

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
    • 2-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester
    • methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • (2-(2-METHOXY-2-OXOETHYL)PHENYL)BORONIC ACID PINACOL ESTER
    • methyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • AIICBFSEEBAMMB-UHFFFAOYSA-N
    • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate (ACI)
    • CS-0049185
    • AKOS016001027
    • MFCD12913983
    • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
    • DTXSID50675404
    • EN300-131677
    • 956229-86-0
    • DA-00201
    • 2-(2-Methoxy-2-oxoethyl)phenylboronic Acid Pinacol Ester
    • MB12070
    • SCHEMBL14656987
    • Z1639138314
    • SY042061
    • Methyl2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
    • P11512
    • AS-50939
    • MDL: MFCD12913983
    • Inchi: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-7-6-8-11(12)10-13(17)18-5/h6-9H,10H2,1-5H3
    • InChI-Schlüssel: AIICBFSEEBAMMB-UHFFFAOYSA-N
    • Lächelt: O=C(CC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 276.15300
  • Monoisotopenmasse: 276.1532893g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 351
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 44.8

Experimentelle Eigenschaften

  • PSA: 44.76000
  • LogP: 1.70130

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-1 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
1g
¥ 1,597.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-5 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
5g
¥ 4,798.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-10 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
10g
¥ 7,999.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-25 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
25g
¥ 16,005.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-50 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
50g
¥ 27,205.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7168-100 G
methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
956229-86-0 97%
100g
¥ 44,682.00 2021-05-07
Chemenu
CM133525-5g
methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
956229-86-0 95%
5g
$*** 2023-03-29
Chemenu
CM133525-10g
methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
956229-86-0 95%
10g
$*** 2023-03-29
Chemenu
CM133525-25g
methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
956229-86-0 95%
25g
$*** 2023-03-29
Chemenu
CM133525-50g
methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
956229-86-0 95%
50g
$*** 2023-03-29

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C
Referenz
Preparation of N-heteroarylmethyl benzenediamines as lipoxygenase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, reflux; cooled
Referenz
One-pot synthesis of novel poly-substituted phenanthrenes
Yougnia, Rodrigue; Rochais, Christophe; Santos, Jana Sopkova-de Oliveira; Dallemagne, Patrick; Rault, Sylvain, Tetrahedron, 2010, 66(15), 2803-2808

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 3 h, reflux; cooled
Referenz
One-pot synthesis of new aza- and diaza-aminophenanthrenes
Rochais, Christophe; Yougnia, Rodrigue; Cailly, Thomas; Sopkova-de Oliveira Santos, Jana; Rault, Sylvain; et al, Tetrahedron, 2011, 67(32), 5806-5810

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N-Methyl-2-pyrrolidone ;  15 h, 80 °C; 24 h, 90 °C
Referenz
Targeted treatment of leiomyosarcoma
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N-Methyl-2-pyrrolidone ;  15 h, 80 °C; 24 h, 90 °C
Referenz
Preparation of 4,4,4-trifluoro-N-[(1S)-2-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-methyl-2-oxo-ethyl]butanamide, its salt or hydrate as notch pathway signaling inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 16 h, rt → 80 °C
Referenz
Preparation of tricyclic carboxamides as hepatitis B core protein modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  4 h, reflux
Referenz
Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams
Lawer, Aggie; Rossi-Ashton, James A.; Stephens, Thomas C.; Challis, Bradley J.; Epton, Ryan G.; et al, Angewandte Chemie, 2019, 58(39), 13942-13947

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 95 °C; 12 h, 95 °C; 95 °C → rt
1.2 Reagents: Water
Referenz
Preparation of BRD4 inhibitors
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  15 min, rt; 8 h, 80 °C; 80 °C → rt
Referenz
Preparation of photochromic thienochromene compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  10 min, rt; rt → 80 °C; overnight, 80 °C; 5 h, 80 °C
Referenz
Phenanthrene derivatives as mPGES-1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of pain and inflammation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Palladium(II)-Catalyzed Annulation of Alkynes with ortho-Ester-Containing Phenylboronic Acids
Tsukamoto, Hirokazu; Kondo, Yoshinori, Organic Letters, 2007, 9(21), 4227-4230

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Raw materials

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Preparation Products

methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Lieferanten

Amadis Chemical Company Limited
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(CAS:956229-86-0)methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Bestellnummer:A858980
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Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:15
Preis ($):333.0/1156.0
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methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:956229-86-0)methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
A858980
Reinheit:99%/99%
Menge:5g/25g
Preis ($):333.0/1156.0
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